molecular formula C15H13NO2 B11485434 6-Methoxydibenzo[b,f]oxepin-3-amine

6-Methoxydibenzo[b,f]oxepin-3-amine

Cat. No.: B11485434
M. Wt: 239.27 g/mol
InChI Key: GIMWCCCIKOEXBT-UHFFFAOYSA-N
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Description

6-Methoxydibenzo[b,f]oxepin-3-amine is a synthetic dibenzo[b,f]oxepine derivative developed for fundamental chemical biology and anticancer research. This compound is designed to interact with the colchicine binding site on tubulin, a well-established target for microtubule-disrupting agents . The binding of small molecules to this site inhibits microtubule polymerization, leading to the disruption of the cytoskeleton and cell cycle arrest, which is a promising mechanism for inducing cancer cell death . The dibenzo[b,f]oxepine scaffold is structurally analogous to Z-stilbene, a geometry critical for the potent activity of natural products like combretastatin . This backbone is of significant interest in medicinal chemistry, and its derivatives are investigated for a range of biological properties, including antitumor activities . The specific methoxy and amine functional groups on this compound are potential modulators of its cytotoxicity, solubility, and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies . Researchers can use this compound to explore novel therapeutic strategies targeting the microtubular network in various cancer cell lines. This product is intended for research applications in a controlled laboratory environment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

10-methoxybenzo[b][1]benzoxepin-2-amine

InChI

InChI=1S/C15H13NO2/c1-17-13-4-2-3-11-6-5-10-7-8-12(16)9-14(10)18-15(11)13/h2-9H,16H2,1H3

InChI Key

GIMWCCCIKOEXBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C=C2)C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies for 6 Methoxydibenzo B,f Oxepin 3 Amine and Its Analogues

Precursors and Starting Materials in 6-Methoxydibenzo[b,f]oxepin-3-amine Synthesis

The synthesis of this compound and its analogues originates from readily available precursors. A common strategy involves the condensation of substituted phenols and benzaldehydes. For instance, the synthesis of methoxy-3-nitrodibenzo[b,f]oxepines, a precursor to the corresponding amine, can be achieved through the reaction of 2,4-dinitrotoluene (B133949) with various substituted methoxyaldehydes, followed by cyclization of the resulting stilbenes. nih.gov The nitro group can subsequently be reduced to an amine. nih.gov

Another key precursor approach involves the use of 2-halogenobenzaldehydes and 2-(2-hydroxyphenyl)acetonitrile derivatives. nih.gov The synthesis of the dibenzo[b,f]oxepine scaffold can also start from appropriately substituted 2-bromophenol (B46759) and 2-fluorobenzaldehyde, which undergo nucleophilic aromatic substitution to form a diaryl ether intermediate. mdpi.com This intermediate can then be further elaborated to construct the seven-membered ring.

A notable precursor for some synthetic routes is 6-methoxy-3-nitrodibenzo[b,f]oxepine (B11502704). researchgate.net This compound serves as a versatile intermediate that can be chemically modified, for example, by reducing the nitro group to an amine, to furnish the target molecule. nih.gov

Classical Approaches to the Dibenzo[b,f]oxepine Ring System

Several classical synthetic methodologies have been established for the construction of the dibenzo[b,f]oxepine ring system. These methods often involve multi-step sequences and have been refined over time to improve yields and substrate scope.

A well-established two-step protocol for synthesizing the dibenzo[b,f]oxepine scaffold involves a combination of an Ullmann coupling reaction followed by an intramolecular Friedel-Crafts reaction. researchgate.netnih.gov In this approach, an Ullmann diaryl ether synthesis is first carried out between a substituted acetophenone (B1666503) halogen derivative and a phenol (B47542) derivative to form a diphenyl ether intermediate. nih.gov This is followed by conversion of the ketone to a carboxylic acid or its derivative, which then undergoes an intramolecular Friedel-Crafts cyclization to form the tricyclic ring system. nih.gov The final step typically involves reduction of the resulting carbonyl group and subsequent dehydration. researchgate.net

The Ullmann condensation is a copper-promoted reaction that converts aryl halides to aryl ethers. wikipedia.org Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts, making the conditions milder. wikipedia.orgnih.gov

Table 1: Key Reactions in the Classical Synthesis of Dibenzo[b,f]oxepines

Reaction Description Key Reagents
Ullmann Coupling Forms a biaryl ether from an aryl halide and a phenol. Copper catalyst, base.
Friedel-Crafts Reaction An intramolecular cyclization to form the seven-membered ring. Lewis acid or strong acid.
Reduction & Dehydration Converts a carbonyl group to a double bond in the final step. Reducing agent, dehydrating agent.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic structures, including the dibenzo[b,f]oxepine ring system. researchgate.netnih.gov An efficient two-step protocol utilizing an Ullmann-type coupling followed by RCM has been developed. researchgate.net The substrates for this sequence are typically a halogen derivative and a hydroxy derivative of styrene, which are first coupled via an Ullmann reaction. The resulting diaryl ether containing two vinyl groups then undergoes RCM to form the seven-membered ring. researchgate.net Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed for the RCM step. beilstein-journals.org

The direct intramolecular cyclodehydration of precursor molecules with a pre-formed biaryl ether linkage is another classical approach to the dibenzo[b,f]oxepine core. researchgate.net This method involves the formation of the crucial C-O ether bond to close the seven-membered ring under dehydrating conditions. researchgate.net This strategy is often employed in the later stages of a synthetic sequence after the biaryl ether backbone has been assembled.

Contemporary Synthetic Pathways for this compound Derivatives

More recent synthetic methodologies have focused on developing more efficient, one-pot, and milder procedures for the synthesis of dibenzo[b,f]oxepine derivatives.

Nucleophilic aromatic substitution (SNAr) is a frequently used method for the formation of the biaryl ether linkage, a key step in many dibenzo[b,f]oxepine syntheses. nih.govthieme-connect.de This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a phenoxide nucleophile. thieme-connect.de

A noteworthy development is the use of an intramolecular SNAr reaction to construct the dibenzo[b,f]oxepine ring system. nih.gov In this approach, a stilbene (B7821643) derivative bearing two strongly electron-withdrawing nitro groups on one ring and a donating hydroxyl group on the other can undergo intramolecular cyclization. The hydroxyl group displaces one of the nitro groups to form the dibenzo[b,f]oxepine with high yields, reportedly between 88% and 95%. nih.govmdpi.com The use of sodium azide (B81097) has been shown to improve the yields of such reactions. researchgate.net

Furthermore, cascade reactions involving an initial intermolecular SNAr followed by an intramolecular Knoevenagel condensation have been developed for the one-pot synthesis of substituted dibenzo[b,f]oxepines. researchgate.net This process has been successfully applied to the total synthesis of several naturally occurring dibenzo[b,f]oxepines. researchgate.net

Cascade Reactions: Nucleophilic Aromatic Substitution followed by Knoevenagel Condensation

A notable and efficient method for constructing the dibenzo[b,f]oxepine framework is through a cascade reaction that combines intermolecular nucleophilic aromatic substitution (SNAr) with an intramolecular Knoevenagel condensation. researchgate.netnih.govacs.orgresearchgate.net This approach has been successfully employed in the total synthesis of several naturally occurring dibenzo[b,f]oxepines. researchgate.net

For instance, the synthesis of bauhinoxepin C was achieved via a one-pot sequence. nih.gov In this process, a biaryl ether is formed through an intermolecular SNAr reaction between a nitro-activated phenol and a suitable partner. nih.gov This is followed by an intramolecular Knoevenagel condensation, which facilitates the formation of the seven-membered oxepine ring. nih.gov This cascade process can be conducted under transition-metal-free conditions, often mediated by a base such as cesium carbonate in a suitable solvent like toluene, and can achieve high yields. nih.govacs.orgresearchgate.netnih.gov One such reaction reported a yield of 77%. nih.gov

The versatility of this method allows for the synthesis of various substituted dibenzo[b,f]oxepines by modifying the starting materials. acs.orgresearchgate.net The reaction mechanism involves the initial formation of a biaryl ether, which then undergoes cyclization via the Knoevenagel condensation to yield the final dibenzo[b,f]oxepine structure. nih.gov

Reduction of Nitro-dibenzo[b,f]oxepines to Amine Derivatives

The conversion of nitro-substituted dibenzo[b,f]oxepines to their corresponding amine derivatives is a crucial step in the synthesis of compounds like this compound. This transformation is typically achieved through the reduction of the nitro group, for which several methods are available. nih.govwikipedia.org

Zinc-mediated Reductions in Acetic Acid

Zinc metal in the presence of acetic acid is a mild and effective reagent for the reduction of aromatic nitro groups to amines. nih.govcommonorganicchemistry.com This method is particularly useful when other reducible functional groups are present in the molecule, as it offers a degree of chemoselectivity. commonorganicchemistry.com The reaction involves the use of zinc dust in an acidic medium, which facilitates the reduction of the nitro group to the desired amine. nih.govcommonorganicchemistry.com This approach has been successfully applied to the synthesis of various amino-dibenzo[b,f]oxepine derivatives. nih.gov

Hydrazine (B178648)/Palladium on Carbon Reduction

Catalytic transfer hydrogenation using hydrazine hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst is another widely used method for the reduction of nitroarenes. nih.govnih.govorganic-chemistry.orgresearchgate.net This system offers an alternative to handling flammable hydrogen gas. nih.gov The reaction conditions can be tuned to achieve selective reduction of the nitro group. nih.govorganic-chemistry.org For example, reflux heating in methanol (B129727) can selectively reduce the nitro group while preserving other functionalities like halogens. organic-chemistry.org However, it has been noted that in some cases, this method can also lead to the reduction of other unsaturated bonds within the dibenzo[b,f]oxepine scaffold. nih.gov For instance, the reduction of a nitro-dibenzo[b,f]oxepine with hydrazine and Pd/C resulted in the reduction of both the nitro group and a double bond in the oxepine ring. nih.gov

Reagent SystemSubstrateProductNotes
Zn/AcOHNitro-dibenzo[b,f]oxepinesAmino-dibenzo[b,f]oxepinesMild conditions, good for substrates with other reducible groups. nih.govcommonorganicchemistry.com
Hydrazine/Pd/CHalogenated NitroarenesHalogenated AnilinesSelective reduction of the nitro group can be achieved. nih.govorganic-chemistry.org
Hydrazine/Pd/CNitro-dibenzo[b,f]oxepineAmino-dihydro-dibenzo[b,f]oxepineCan lead to the reduction of both the nitro group and double bonds. nih.gov

One-Pot Transition-Metal-Free Syntheses

The development of one-pot, transition-metal-free methods for the synthesis of the dibenzo[b,f]oxepine core represents a significant advancement in terms of efficiency and sustainability. acs.orgresearchgate.netnih.gov These methods often involve a cascade of reactions that proceed sequentially in a single reaction vessel.

One such strategy involves the reaction of 2-halobenzaldehydes with (2-hydroxyphenyl)acetonitriles in the presence of a base like cesium carbonate and molecular sieves in toluene. nih.gov This reaction proceeds through a sequential aldol (B89426) condensation and an intramolecular ether formation to construct the dibenzo[b,f]oxepine skeleton. nih.gov Another approach utilizes a cascade of nucleophilic aromatic substitution followed by a Knoevenagel condensation, which has been successfully applied to the total synthesis of bauhinoxepin C. acs.orgresearchgate.net These one-pot procedures offer advantages in terms of reduced workup steps and purification, making them attractive for the efficient construction of this important heterocyclic system.

Pd-Catalyzed Etherification and Heck Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-O bonds, and they have been applied to the synthesis of dibenzo[b,f]oxepines. nih.govbeilstein-journals.org A sequential approach involving a Heck reaction followed by a Pd-catalyzed etherification has been utilized to construct the dibenzo[b,f]oxepine framework. nih.govnih.gov

In a related one-pot synthesis, the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with phenols, mediated by a base, is followed by an intramolecular Pd-catalyzed C-H arylation to yield dibenzo[b,f]oxepines. nih.gov This methodology demonstrates the utility of palladium catalysis in constructing the seven-membered ring through the formation of a key C-O and C-C bond.

Stereoselective Synthesis Considerations for Dibenzo[b,f]oxepine Scaffolds

The dibenzo[b,f]oxepine scaffold is not planar and can adopt a non-planar, basket-like conformation. mdpi.com The dihedral angles between the two aromatic rings connected by the oxygen atom and the double bond contribute to this three-dimensional structure. mdpi.com This inherent chirality in certain substituted dibenzo[b,f]oxepines necessitates considerations for stereoselective synthesis.

While the provided information does not detail specific stereoselective syntheses of this compound, the synthesis of chiral dibenzo[b,f]oxepine-containing natural products like cularine (B1669330) highlights the importance of enantioselective methods. nih.gov The synthesis of (S)-cularine utilized a chiral sulfonamide and a modified Pomeranz–Fritsch cyclization to establish the desired stereochemistry. nih.gov The development of stereoselective methods for accessing specific enantiomers of dibenzo[b,f]oxepine derivatives is an important area of research, particularly for applications where stereochemistry plays a crucial role in biological activity.

Synthetic Challenges and Innovations in Dibenzo[b,f]oxepine Chemistry

The synthesis of the dibenzo[b,f]oxepine core, a key structural motif in various biologically active natural products and synthetic compounds, presents a unique set of challenges for organic chemists. The construction of the seven-membered oxepine ring fused to two aromatic systems requires carefully designed strategies to control regioselectivity and achieve good yields. Over the years, significant innovations have emerged to overcome these hurdles, moving from classical, often harsh, methods to more efficient and milder catalytic and one-pot procedures.

A primary challenge in dibenzo[b,f]oxepine synthesis is the formation of the central seven-membered ring, which can be entropically disfavored. Traditional methods for forming the crucial C-O ether bond or the C-C double bond of the oxepine ring often required forcing conditions. For instance, the Ullmann condensation, a classical method for forming diaryl ethers, typically involves high temperatures and the use of copper catalysts, which can limit the functional group tolerance of the reaction. nih.govresearchgate.net Similarly, intramolecular Friedel-Crafts reactions for ring closure can lack regiochemical control and may not be suitable for substrates with deactivating or sensitive functional groups. nih.gov

Innovations in this field have focused on developing milder, more versatile, and efficient synthetic routes. These modern approaches often employ transition-metal catalysis, cascade reactions, and novel ring-expansion strategies to construct the dibenzo[b,f]oxepine scaffold with greater precision and in higher yields.

Key Synthetic Innovations:

Palladium-Catalyzed Reactions: The Heck reaction and subsequent Pd-catalyzed etherification have been applied to the synthesis of dibenzo[b,f]oxepines. nih.gov These methods offer a powerful way to form the key C-C and C-O bonds under relatively mild conditions. Another advanced strategy involves a palladium-catalyzed intramolecular C–H arylation, which has been used to create the seven-membered ring from appropriately substituted precursors. acs.org

Ring-Closing Metathesis (RCM): An efficient two-step protocol involving Ullmann-type coupling followed by ring-closing metathesis has been developed for the synthesis of the dibenzo[b,f]oxepine scaffold. nih.govresearchgate.net RCM, often employing well-defined ruthenium catalysts, is a powerful tool for forming cyclic olefins and has proven effective for the seven-membered oxepine ring.

One-Pot Cascade Reactions: A significant advancement is the development of one-pot cascade reactions that form multiple bonds in a single synthetic operation. One such approach involves an intermolecular nucleophilic aromatic substitution (SNAr) followed by an intramolecular Knoevenagel condensation. researchgate.net This method can proceed under transition-metal-free conditions and has been used in the total synthesis of naturally occurring bauhinoxepins. researchgate.netnih.gov Both copper-assisted and copper-free versions of one-pot tandem reactions have also been reported, enhancing the versatility of this strategy. nih.gov

McMurry Reaction: The intramolecular McMurry reaction, a reductive coupling of two carbonyl groups, has been successfully applied to the synthesis of the dibenzo[b,f]oxepine system. mdpi.com This reaction typically uses reagents like TiCl4/Zn and can provide the target tricyclic system in reasonable yields from diaryl ether dicarbaldehydes. mdpi.com Microwave irradiation has been innovatively used to accelerate the synthesis of the required diaryl ether precursors. mdpi.comnih.gov

Ring Expansion Strategies: Ring expansion of smaller, more easily accessible heterocyclic systems provides another elegant route. The Wagner-Meerwein rearrangement of 9-hydroxyalkylxanthenes, for instance, can yield the dibenzo[b,f]oxepine skeleton. nih.govmdpi.com More recently, Mn(III)-based oxidative radical rearrangements have been explored for this purpose, involving a 1,2-radical rearrangement to expand the xanthene ring system into the desired oxepine. mdpi.comnih.govbeilstein-journals.org

Intramolecular Nucleophilic Aromatic Substitution (SNAr): The cyclization of stilbene derivatives via an intramolecular SNAr reaction is a particularly effective method. nih.gov This reaction is facilitated by the presence of strongly electron-withdrawing groups (like nitro groups) on one of the aromatic rings and a nucleophilic hydroxyl group on the other. nih.gov The use of sodium azide has been shown to significantly increase the reaction yield, providing an efficient pathway to substituted dibenzo[b,f]oxepines, including methoxy (B1213986) derivatives. researchgate.netnih.gov The synthesis of a nitro-substituted dibenzo[b,f]oxepine via this route is a key step, as the nitro group can subsequently be reduced to an amine, providing a viable pathway to compounds like this compound.

These innovative methodologies have significantly advanced the field, allowing for the synthesis of a wide array of functionalized dibenzo[b,f]oxepine analogues under milder conditions and with improved efficiency.

Table 1: Overview of Modern Synthetic Methods for Dibenzo[b,f]oxepine Core

Synthetic MethodKey FeaturesTypical Reagents/CatalystsReported YieldsReference
One-Pot SNAr / Knoevenagel CondensationTransition-metal-free cascade reaction. Efficient for natural product synthesis.Base (e.g., K2CO3)49-77% researchgate.netnih.govmdpi.com
Intramolecular McMurry ReactionReductive coupling of diaryl ether dicarbaldehydes. Precursors can be made with microwave assistance.TiCl4, Zn53-55% mdpi.comnih.gov
Ullmann Coupling / Ring-Closing MetathesisTwo-step protocol combining classic ether formation with modern cyclization.Cu catalyst (Ullmann), Grubbs catalyst (RCM)Variable nih.govresearchgate.net
Oxidative Ring ExpansionExpands a xanthene core to an oxepine ring via radical rearrangement.Mn(OAc)363-85% nih.govbeilstein-journals.org
Intramolecular SNArCyclization of activated stilbene derivatives. High yielding.Sodium Azide88-95% nih.gov
FeCl3-Catalyzed Alkyne-Aldehyde MetathesisProvides regio- and chemoselective synthesis under mild conditions.FeCl3Good yields researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of dibenzo[b,f]oxepine derivatives. Analysis of ¹H, ¹³C, and, for specific analogues, ¹⁹F NMR spectra allows for precise assignment of atoms and elucidation of through-bond and through-space correlations.

The ¹H NMR spectrum of the dibenzo[b,f]oxepine scaffold provides characteristic signals that are indicative of its unique tricyclic structure. The non-planar, basket-like conformation of the molecule influences the chemical environment of each proton. nih.govsemanticscholar.org

The key diagnostic regions in the ¹H NMR spectrum are:

Aromatic Protons: These protons typically resonate in the range of δ 6.5–8.4 ppm. nih.govsemanticscholar.org The specific chemical shifts and multiplicity patterns are dependent on the substitution on the two benzene (B151609) rings.

Olefinic Protons: The protons on the C10=C11 double bond within the central seven-membered oxepine ring appear at approximately δ 7.0 ppm. nih.govsemanticscholar.org These protons often form an AB spin system, exhibiting a characteristic ³J coupling constant of about 11 Hz, which is typical for protons in a Z configuration on a double bond. nih.govsemanticscholar.org

Proton TypeTypical Chemical Shift (δ, ppm)Characteristic Coupling Constant (J, Hz)Reference
Aromatic6.5 - 8.4~7.5 - 8.5 (³J) nih.govsemanticscholar.org
Olefinic (Z-configuration)~7.0~11 (³J) nih.govsemanticscholar.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While specific data for 6-Methoxydibenzo[b,f]oxepin-3-amine is not detailed in the provided search results, the technique is routinely used in the characterization of dibenzo[b,f]oxepine derivatives. nih.gov The spectrum would show distinct signals for the methoxy (B1213986) carbon, the aromatic carbons, and the olefinic carbons, with their chemical shifts influenced by the electron-donating amine and methoxy groups.

For fluorinated analogues of dibenzo[b,f]oxepine, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for structural analysis. rsc.orgnih.gov Fluorine-19 is a high-sensitivity nucleus with a wide chemical shift range, making it an exquisite probe of the local electronic environment. rsc.org

Key aspects of ¹⁹F NMR analysis include:

High Sensitivity: The ¹⁹F nucleus provides strong signals, allowing for the study of compounds even at low concentrations. rsc.org

Chemical Shift Dispersion: The chemical shift of a fluorine atom is highly sensitive to subtle changes in its molecular surroundings, making it ideal for detecting conformational changes or intermolecular interactions. nih.gov

Coupling Constants: J-coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable information for assigning signals and confirming the structure. rsc.org

In the context of dibenzo[b,f]oxepine derivatives, fluorination, particularly on an attached azobenzene (B91143) moiety, has been shown to be synthetically advantageous for tuning the molecule's photochemical properties. mdpi.com The analysis of these fluorinated compounds relies heavily on ¹⁹F NMR to confirm the position of the fluorine substituents.

FeatureSignificance in Structural ElucidationReference
SensitivityAllows analysis of small sample quantities and complex mixtures. rsc.org
Chemical Shift RangeHighly sensitive to the local electronic and steric environment, useful for probing conformational states. nih.gov
Spin-Spin CouplingProvides through-bond connectivity information (JHF, JCF), aiding in complete structural assignment. rsc.org

Temperature-dependent NMR studies are employed to investigate dynamic processes such as the E/Z isomerization in dibenzo[b,f]oxepine derivatives that incorporate photoswitchable groups like azobenzenes. mdpi.com In such systems, the E and Z isomers often exist as a mixture at room temperature, giving rise to two distinct sets of signals in the NMR spectrum. mdpi.com By increasing the temperature, the rate of interconversion between the isomers can be increased. If the rate becomes fast on the NMR timescale, the separate signals for the two isomers will broaden and eventually coalesce into a single set of time-averaged signals. The lack of coalescence even at elevated temperatures can confirm the high energetic barrier between the E and Z isomers. mdpi.com Furthermore, photoisomerization can be directly observed in the NMR tube by irradiating the sample with light of a specific wavelength, causing a change in the ratio of the two isomers, which confirms the photoswitching behavior. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic properties of dibenzo[b,f]oxepine derivatives, particularly those designed as photoswitches. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur provide insight into the electronic structure of the molecule.

The UV-Vis spectra of dibenzo[b,f]oxepine derivatives containing photosensitive groups like azobenzene are characterized by distinct absorption bands corresponding to different electronic transitions. nih.govnih.gov

π→π* Transitions: These high-intensity transitions are typically found in the ultraviolet region of the spectrum (< 400 nm) and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. mdpi.comnih.gov

n→π* Transitions: This second type of transition involves the excitation of an electron from a non-bonding orbital (e.g., from the nitrogen lone pairs of an azo group) to a π* antibonding orbital. These bands are of lower intensity and appear at longer wavelengths, often in the visible region of the spectrum. nih.gov

A key feature for photopharmacological applications is the ability to control the E/Z isomerization with light. nih.govnih.gov In many simple azo compounds, the n→π* absorption bands of the E and Z isomers overlap significantly with the more intense π→π* band. However, the introduction of halogen atoms, such as fluorine, onto the azobenzene unit can effectively separate the n→π* bands of the E and Z isomers from each other and from the π→π* band. mdpi.com This spectral separation is crucial as it allows for the selective excitation of one isomer over the other with specific wavelengths of visible light, enabling precise photochemical control of the switching process. mdpi.comnih.gov

TransitionTypical Spectral RegionSignificanceReference
π→πUltraviolet (&lt;400 nm)High-intensity band characteristic of the conjugated system. mdpi.comnih.gov
n→πVisible (&gt;400 nm)Lower-intensity band whose separation for E/Z isomers is key for photochemical control. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of the exact molecular formula.

For this compound, the expected monoisotopic mass is calculated based on its molecular formula, C₁₅H₁₃NO₂. The precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O) are used for this calculation. The experimentally determined m/z value from an HRMS analysis should closely match the calculated theoretical value, typically within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula.

While specific experimental HRMS data for this compound is not widely published in readily accessible literature, the synthesis of related amino-dibenzo[b,f]oxepine derivatives has been described. For instance, the reduction of nitrodibenzo[b,f]oxepines using zinc in acetic acid has been reported to yield the corresponding amino derivatives. nih.govresearchgate.net The characterization of these products would invariably involve HRMS to confirm the successful conversion and the elemental composition of the final compound.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₃NO₂
Calculated Monoisotopic Mass239.0946 u
Ionization Mode (Typical)Electrospray Ionization (ESI)
Adduct Ion (Example)[M+H]⁺
Calculated m/z of [M+H]⁺240.1019

This table presents theoretical data calculated for the specified compound. Experimental values from HRMS analysis would be expected to align closely with these figures.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the primary amine (NH₂), the ether linkage (C-O-C), the aromatic rings (C=C), and the C-H bonds.

The primary amine group is typically identified by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1600 cm⁻¹. The presence of the methoxy group (-OCH₃) would be indicated by a strong C-O stretching band, typically in the 1250-1000 cm⁻¹ region. The dibenzo[b,f]oxepine core structure will show characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching in the 1600-1450 cm⁻¹ range.

Table 2: Expected Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (NH₂)N-H Asymmetric Stretch3400 - 3500Medium
Primary Amine (NH₂)N-H Symmetric Stretch3300 - 3400Medium
Primary Amine (NH₂)N-H Bend (Scissoring)1590 - 1650Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Alkyl C-H (in -OCH₃)C-H Stretch2850 - 2960Medium-Weak
Aromatic C=CC=C Stretch1450 - 1600Medium
Aryl Ether (Ar-O-CH₃)Asymmetric C-O-C Stretch1200 - 1275Strong
Aryl Ether (Ar-O-CH₃)Symmetric C-O-C Stretch1000 - 1075Strong

Computational and Theoretical Investigations

Quantum Chemical Calculations of 6-Methoxydibenzo[b,f]oxepin-3-amine and Derivatives

Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular characteristics of complex organic compounds. For this compound and its derivatives, these methods have been instrumental in predicting their three-dimensional structures and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformation

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and conformational preferences of molecules. nih.govnih.gov By applying DFT, researchers can identify the most stable arrangement of atoms in a molecule, providing a detailed picture of its three-dimensional shape. nih.gov For instance, DFT calculations, specifically using the B3LYP functional and the 6-31G* basis set, have been employed to analyze the geometry of E/Z isomers of dibenzo[b,f]oxepine derivatives. nih.gov These calculations have revealed that the dibenzo[b,f]oxepine scaffold is not planar and adopts a "basket" or "saddle-shaped" conformation. nih.govnih.govmdpi.com This non-planar structure is a key feature of the dibenzo[b,f]oxepine ring system.

In a study on dibenzo[b,f]oxepine derivatives combined with fluoroazobenzenes, DFT calculations were used to analyze the geometry of E/Z isomers. nih.gov The calculations showed that the conformations between the dibenzo[b,f]oxepine and azobenzene (B91143) rings were consistent across different isomers, which was attributed to the formation of a hydrogen bond. nih.gov The use of DFT with the B3LYP/6-311++G(2d,p) method has also been instrumental in determining the optimum structures of dibenzo[b,f]oxepine. nih.govmdpi.com

Calculation of Electronic Properties (HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity and electronic transitions. irjweb.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and stability. irjweb.com

For dibenzo[b,f]oxepine derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO orbitals for E/Z isomers. nih.gov This analysis helps in understanding the electronic behavior of these compounds. nih.gov The HOMO-LUMO gap is a key parameter that reflects the chemical reactivity of a molecule. irjweb.com A smaller gap generally indicates higher reactivity. nih.gov The distribution of these frontier molecular orbitals (FMOs) also helps in predicting the most reactive sites within a molecule. nih.gov

Calculated Electronic Properties of a Triazine Derivative
ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
HOMO-LUMO Energy Gap (ΔE)4.4871

Conformational Analysis of the Dibenzo[b,f]oxepine Ring System

The seven-membered oxepine ring fused with two benzene (B151609) rings in the dibenzo[b,f]oxepine system imparts significant conformational flexibility. Understanding these conformations is essential for comprehending the molecule's interactions and properties.

Non-planar Boat Conformations

Computational studies have consistently shown that the dibenzo[b,f]oxepine scaffold is not planar. nih.govnih.govmdpi.com Instead, it predominantly adopts a non-planar, boat-like or basket conformation. nih.govnih.govmdpi.com This conformation is a result of the steric strain within the seven-membered ring and the tendency to minimize this strain. The ground-state structure is often described as resembling a butterfly with highly bent wings. nih.gov

Calculated Dihedral Angles for Dibenzo[b,f]oxepine Derivatives
DerivativeDihedral Angle 1 (C=C-O-C)Dihedral Angle 2 (C=C-O-C)Reference
General Dibenzo[b,f]oxepines64.9° - 68.8° nih.govmdpi.com
Dibenzo[b,f]oxepine 1f64.9°65.9° nih.gov

Polarizable Continuum Model (PCM) for Solvation Effects

To understand the behavior of this compound and its derivatives in a solution, the Polarizable Continuum Model (PCM) is often employed in conjunction with DFT calculations. nih.govwikipedia.org PCM is a computational method that models the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of solvation effects on the molecule's properties. wikipedia.orgohio-state.edu This approach is computationally more feasible than modeling individual solvent molecules. wikipedia.org

The use of PCM has shown that the dibenzo[b,f]oxepine scaffold maintains its non-planar, basket conformation in solution. nih.govmdpi.com PCM can be of different types, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM). wikipedia.org The choice of model can influence the accuracy of the results, particularly for solvents with different polarities. wikipedia.org

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in drug discovery and molecular biology.

The dibenzo[b,f]oxepine framework shares structural similarities with known tubulin inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4, particularly the (Z)-stilbene motif embedded within its structure. nih.gov This has led to computational studies exploring its potential as a microtubule-targeting agent. Molecular docking simulations have consistently shown that dibenzo[b,f]oxepine derivatives can dock into the colchicine binding site of α- and β-tubulin. nih.govresearchgate.net

The binding is primarily governed by hydrophobic interactions between the aromatic rings of the dibenzo[b,f]oxepine ligand and nonpolar residues within the binding pocket. semanticscholar.org The presence and position of substituents, such as the methoxy (B1213986) and amine groups in this compound, are predicted to modulate these interactions and potentially form specific hydrogen bonds, for instance with residues like Cys241, enhancing binding affinity. researchgate.net The non-planar, basket-like conformation of the dibenzo[b,f]oxepine scaffold is a key determinant of its fit within the colchicine site. nih.gov

Table 1: Summary of Predicted Interactions between Dibenzo[b,f]oxepine Derivatives and the Tubulin Colchicine Site
Type of InteractionInteracting Ligand MoietyKey Tubulin Residues (Predicted)Reference
Hydrophobic InteractionsAromatic Rings of Dibenzo[b,f]oxepineNonpolar residues in the binding pocket semanticscholar.org
Hydrogen BondingSubstituents (e.g., methoxy, amine)Cys241, Val318 researchgate.net
Steric FitEntire Dibenzo[b,f]oxepine ScaffoldOverall shape of the colchicine binding pocket nih.gov

No computational or molecular docking studies specifically investigating the interaction of this compound with aldosterone (B195564) synthase were identified in the reviewed literature.

Mechanistic Insights from Theoretical Chemistry

Theoretical chemistry provides a framework for understanding the underlying principles of chemical reactions, including their kinetics and thermodynamics.

While direct theoretical studies on the reductive deamination of this compound are not prevalent, the synthesis of this and related amino derivatives often involves the reduction of a corresponding nitro compound. For instance, the reduction of a nitro group on the dibenzo[b,f]oxepine scaffold can be achieved using reagents like zinc in acetic acid. nih.gov Another common synthetic route that can be analyzed theoretically is reductive amination, where a ketone or aldehyde is converted to an amine. thieme-connect.de

Furthermore, theoretical studies have been applied to various synthetic routes for the core dibenzo[b,f]oxepine structure itself. These include:

Wagner-Meerwein Rearrangement: This reaction involves the formation of a carbocation intermediate from a 9-hydroxyalkylxanthene, which then rearranges to the dibenzo[b,f]oxepine ring system. The stability of the carbocation, influenced by substituents, is a key factor determining the reaction pathway. semanticscholar.orgmdpi.com

Intramolecular McMurry Reaction: This involves the reductive coupling of two carbonyl groups on a diaryl ether precursor, proceeding through a proposed metallopinacol intermediate. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) followed by Condensation: A cascade process involving an initial SNAr to form a biaryl ether, followed by an intramolecular Knoevenagel condensation to close the seven-membered oxepine ring. mdpi.comnih.gov

These synthetic pathways provide a basis for theoretical investigation into the formation of the dibenzo[b,f]oxepine amine scaffold.

Theoretical calculations are used to understand how substituents influence the electronic properties and reactivity of the dibenzo[b,f]oxepine core. The effect of substituents on the 13C NMR chemical shifts can be calculated and correlated with electron density. nih.gov For instance, the introduction of a methoxy group increases electron density, particularly at the ortho positions, making these sites more susceptible to electrophilic attack. nih.gov Conversely, electron-withdrawing groups like a nitro group decrease the electron density. nih.gov

In the context of this compound, the electron-donating nature of both the methoxy and amine groups would significantly influence the reactivity of the aromatic rings. These substituent-induced changes in electron distribution are critical for predicting the efficiency and regioselectivity of further chemical modifications. nih.govrsc.org

Theoretical Studies on Photopharmacological Switching Mechanisms

Photopharmacology aims to develop drugs that can be activated or deactivated with light, offering spatial and temporal control over their activity. researchgate.net Azo-dibenzo[b,f]oxepine derivatives have been investigated as potential photoswitchable agents. nih.govnih.gov

Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to analyze the geometry and electronic properties of the two isomeric states of these compounds: the thermodynamically more stable trans (E) isomer and the less stable cis (Z) isomer. nih.govmdpi.com The light-induced isomerization from the E to the Z form results in significant changes in molecular geometry and polarity, which can alter the molecule's ability to bind to a biological target like tubulin. nih.gov

DFT calculations are used to determine the optimum ground-state geometry for each isomer and to calculate the energy difference between them. mdpi.com These calculations also help in understanding the absorption spectra; for example, the presence of amino groups can shift the absorption bands to longer, more biologically compatible wavelengths. nih.gov The goal is to design molecules that can be switched effectively with visible light, enhancing their potential for use in photopharmacology. nih.gov The spontaneous relaxation from the Z back to the E isomer is also a factor considered in theoretical models, as it influences the duration of the activated state. nih.gov

Table 2: Key Findings from Theoretical Studies on Azo-Dibenzo[b,f]oxepine Photoswitches
Theoretical MethodInvestigated PropertyKey FindingReference
Density Functional Theory (DFT)Isomer Geometry (E/Z)Calculates optimum ground-state geometry and confirms significant structural changes upon isomerization. nih.govmdpi.com
DFTIsomer Energy DifferenceQuantifies the relative stability of the E and Z isomers. mdpi.com
Time-Dependent DFT (TD-DFT)UV-Vis Absorption SpectraPredicts absorption wavelengths and helps understand how substituents shift absorption to the visible range. nih.gov
Molecular DockingDifferential Target BindingSimulates the binding of E and Z isomers to targets like tubulin to predict which form is more active. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Dibenzo[b,f]oxepin Scaffold on Biological Activity

The dibenzo[b,f]oxepin scaffold is a tricyclic ring system that serves as a foundational structure in medicinal chemistry, leading to a diverse array of biological activities. nih.govnih.govdntb.gov.ua This framework, consisting of a seven-membered oxepine ring fused to two benzene (B151609) rings, is found in several medicinally significant plants and has been the basis for numerous synthetic derivatives. nih.govresearchgate.netresearchgate.net The inherent structural features of the dibenzo[b,f]oxepin nucleus are pivotal in defining its interactions with biological targets.

Structurally, the dibenzo[b,f]oxepin scaffold is a non-planar molecule, adopting a basket-like conformation in solution. nih.gov The dihedral angles between the two aromatic rings are approximately 64.9–68.8°. nih.gov This three-dimensional shape is a critical determinant of its biological activity, influencing how it fits into the binding pockets of proteins. The scaffold is considered an analog of (Z)-stilbene, containing the cis-stilbene (B147466) motif within its constrained tricyclic system. nih.govmdpi.com This structural similarity is particularly relevant for its activity as a microtubule inhibitor. mdpi.comnih.gov

Derivatives built upon this scaffold have demonstrated a wide spectrum of pharmacological properties, including anticancer, antipsychotic, anti-inflammatory, antidepressant, antiestrogenic, and neuroprotective effects. nih.govresearchgate.netresearchgate.net One of the most significant applications of dibenzo[b,f]oxepine derivatives is in cancer research, where they are investigated as microtubule-targeting agents. mdpi.comnih.gov These compounds can bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule polymerization and arresting the cell cycle, which ultimately leads to apoptosis in cancer cells. mdpi.comnih.gov For instance, certain dibenzo[b,f]oxepine derivatives have shown potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com

The scaffold's photostability is notably increased compared to its 10,11-dihydrogenated counterparts, a feature potentially linked to an increase in aromaticity in the excited state. nih.gov This property, along with its versatile synthesis, makes the dibenzo[b,f]oxepin framework a privileged structure for the development of new therapeutic agents. nih.govnih.gov

Role of Methoxy (B1213986) Substituents in Biological Response Modulation

The introduction of methoxy (-OCH₃) groups onto the dibenzo[b,f]oxepin scaffold is a common strategy in medicinal chemistry to modulate the biological and physicochemical properties of the parent compound. The position and number of methoxy substituents can significantly influence potency, selectivity, and metabolic stability.

Research has shown that the placement of methoxy groups has a direct impact on the biological activity of dibenzo[b,f]oxepine derivatives. For example, in studies on antioxidant activity, the presence of a methoxy group at the C-3 position, as seen in the natural product pacharin, resulted in lower antioxidant activity compared to a hydroxyl group at the same position (as in Bauhiniastatin 4). nih.gov This suggests that for antioxidant effects, a free hydroxyl group may be more beneficial than a methoxy ether, likely due to its ability to donate a hydrogen atom to scavenge free radicals.

In the context of anticancer activity, systematic studies have been conducted on methoxy-substituted dibenzo[b,f]oxepines. nih.gov The cytotoxic effects of these compounds vary depending on the substitution pattern. For instance, 6-methoxy-3-nitrodibenzo[b,f]oxepine (B11502704) has been synthesized and evaluated as part of a larger library of compounds targeting cancer cells. researchgate.net The methoxy group, being an electron-donating group, can alter the electron distribution within the aromatic rings, which in turn affects how the molecule interacts with its biological target, such as the colchicine binding site of tubulin. nih.govnih.gov The design of novel photoswitchable dibenzo[b,f]oxepine derivatives has also incorporated methoxy groups to fine-tune their electronic and steric properties. nih.gov

The following table summarizes the effect of methoxy substitution on the activity of select dibenzo[b,f]oxepine derivatives.

CompoundSubstitutionBiological ActivityFinding
PacharinMethoxy group at C-3AntioxidantLower activity compared to the hydroxyl-substituted analog (Bauhiniastatin 4). nih.gov
6-methoxy-3-nitrodibenzo[b,f]oxepineMethoxy at C-6, Nitro at C-3AnticancerSynthesized and studied for its cytotoxic effects. researchgate.net
Methoxy-substituted azo-dibenzo[b,f]oxepinesMethoxy groups on the scaffoldPhotoswitchable microtubule inhibitorsMethoxy groups influence the electronic properties and synthesis of these potential photopharmacological agents. nih.gov

Impact of Amine Functionalization on Molecular Interactions

The introduction of an amine (-NH₂) functional group onto the dibenzo[b,f]oxepin scaffold, as in 6-methoxydibenzo[b,f]oxepin-3-amine, is a critical modification that significantly influences the molecule's chemical properties and biological interactions. The amine group serves as a versatile chemical handle for further derivatization and can participate in key molecular interactions with biological targets.

The primary role of the amine group in many recent studies has been to serve as a precursor for the synthesis of azo-dibenzo[b,f]oxepines. mdpi.comnih.gov These azo-compounds are of great interest in photopharmacology because the azo-bridge (-N=N-) can be isomerized between its trans (E) and cis (Z) forms using light, allowing for external control over the drug's activity. mdpi.comnih.gov The amine is essential for creating the diazonio group that subsequently forms the azo linkage.

Furthermore, the amine group, being basic and capable of forming hydrogen bonds, can directly contribute to the binding affinity of the molecule to its biological target. In the context of tubulin inhibition, the amine functionality or derivatives thereof can form hydrogen bonds with amino acid residues (such as Asn101) in the colchicine binding pocket, thereby stabilizing the drug-protein complex. nih.gov This ability to form specific, directional interactions is a key factor in the rational design of potent enzyme inhibitors and receptor ligands based on the dibenzo[b,f]oxepin scaffold.

Stereochemical Considerations in Dibenzo[b,f]oxepine Derivatives (e.g., E/Z Isomerism in Azo-Dibenzo[b,f]oxepines)

Stereochemistry plays a crucial role in the biological activity of dibenzo[b,f]oxepine derivatives, particularly in rationally designed molecules such as azo-dibenzo[b,f]oxepines. These compounds are synthesized to act as molecular photoswitches, and their activity is dependent on their three-dimensional structure, specifically the E/Z isomerism around the azo (-N=N-) bond. mdpi.comnih.gov

The trans (E) and cis (Z) isomers of azo-dibenzo[b,f]oxepines possess distinct geometries, polarities, and, consequently, different biological activities. mdpi.comnih.gov The E-isomer is typically the more thermodynamically stable and planar form, while the Z-isomer is less stable and has a more bent structure. nih.gov This structural difference is critical because the shape of a molecule determines how well it can fit into the binding site of a target protein, such as tubulin. mdpi.com

The isomerization between the E and Z forms can be controlled by light of specific wavelengths. mdpi.comnih.gov For example, irradiation with UV or visible light can convert the E-isomer to the Z-isomer. mdpi.com This photochemical control allows for the spatiotemporal regulation of the compound's biological effect. The Z-isomer often exhibits different, sometimes enhanced, biological activity compared to the E-isomer. Molecular docking studies have shown that E and Z isomers can adopt different binding poses within the colchicine binding site of tubulin, forming different key interactions. mdpi.com

The spontaneous relaxation from the less stable Z-isomer back to the E-isomer can also be a design consideration, potentially reducing systemic exposure to the more active form. mdpi.comnih.gov Density Functional Theory (DFT) calculations are frequently employed to analyze the geometries and energy differences between the E and Z isomers, aiding in the design of photoswitches with desired properties. nih.govacs.org

The table below highlights the characteristics of E/Z isomers in azo-dibenzo[b,f]oxepines.

IsomerStabilityGeometryBiological ImplicationControl
E (trans) More stableGenerally more planarOften the less active or "off" state.Thermal relaxation from Z form.
Z (cis) Less stableBent/Non-planarOften the more active or "on" state, with a different binding profile.Photoisomerization from E form using light. mdpi.com

Rational Design of Novel Dibenzo[b,f]oxepin-based Compounds

The dibenzo[b,f]oxepin scaffold serves as a versatile template for the rational design of novel bioactive compounds, leveraging its unique structural and electronic properties. nih.govresearchgate.net Modern drug design strategies for this class of molecules often involve computational modeling and the synthesis of hybrid molecules to achieve specific therapeutic goals, such as enhanced potency, improved selectivity, or novel mechanisms of action. mdpi.comnih.gov

A prominent area of rational design involves the development of photoswitchable dibenzo[b,f]oxepine derivatives for applications in photopharmacology. mdpi.comnih.gov By incorporating an azobenzene (B91143) moiety, scientists have created azo-dibenzo[b,f]oxepines whose biological activity can be controlled by light. mdpi.commdpi.com The design principle here is that the two isomers (E and Z) will have different affinities for the biological target (e.g., tubulin), allowing for the drug to be "switched on" or "off" in a specific location with light, thereby minimizing off-target effects. mdpi.comnih.gov

Another key strategy is the synthesis of hybrids that combine the dibenzo[b,f]oxepin core with other pharmacologically active fragments. nih.govmdpi.com For example, connecting the scaffold to biphenyl (B1667301) groups or other moieties known to interact with specific biological targets can lead to compounds with novel or enhanced activities. nih.gov These designs often aim to optimize interactions within a known binding site, such as the colchicine-binding site of tubulin, by extending the molecule to reach additional pockets or form new stabilizing interactions. nih.govnih.gov

The process of rational design is heavily supported by computational methods. Molecular docking is used to predict how newly designed compounds will bind to their targets, providing insights into potential affinity and guiding synthetic efforts. mdpi.comnih.gov Structure-activity relationship (SAR) studies on synthesized libraries of compounds, where functional groups are systematically varied, provide crucial data to refine these models and guide the design of next-generation compounds with improved properties. nih.govmdpi.com For instance, modifying the scaffold with different functional groups like halogens or methoxy groups is a common approach to fine-tune the electronic and steric properties for better biological performance. nih.govmdpi.com

Comparative SAR Studies with Related Compounds (e.g., Stilbenoids)

Comparative structure-activity relationship (SAR) studies between dibenzo[b,f]oxepines and structurally related compounds, particularly stilbenoids, provide valuable insights into the key determinants of biological activity. nih.gov The dibenzo[b,f]oxepin scaffold contains a rigidified (Z)-stilbene motif, making stilbenoids like combretastatin (B1194345) A-4 (CA-4) natural comparators. nih.govmdpi.comnih.gov Both classes of compounds are known to target the colchicine binding site of tubulin, making them potent microtubule-destabilizing agents. mdpi.comnih.govnih.gov

The structural difference—the presence of an oxygen bridge in the seven-membered ring of dibenzo[b,f]oxepines—imparts a more rigid, three-dimensional, and non-planar conformation compared to the more flexible open-chain stilbenes. nih.gov This conformational rigidity can influence binding affinity and selectivity. While the flexibility of stilbenes might allow for stronger, less specific interactions, the defined shape of the dibenzo[b,f]oxepine scaffold may favor a more precise fit into the binding pocket of certain biological targets, leading to higher selectivity. nih.gov

Molecular modeling and docking analyses confirm that both scaffolds can occupy the colchicine binding site, but their specific interactions with amino acid residues can differ, accounting for the observed variations in activity and selectivity. nih.govresearchgate.net These comparative studies underscore the value of the dibenzo[b,f]oxepin scaffold as a "bioisostere" or rigid analog of (Z)-stilbene, offering a pathway to developing more selective anticancer agents. nih.gov

Molecular Mechanisms and Biological System Interactions

Interaction with Microtubule Cytoskeleton Components

Microtubules are dynamic polymers composed of αβ-tubulin heterodimers and are essential for various cellular functions, including cell division, motility, and intracellular transport. nih.govnih.gov The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. nih.gov Dibenzo[b,f]oxepine derivatives have emerged as potent agents that interfere with microtubule function. semanticscholar.orgnih.gov

Tubulin Heterodimer Binding Modes

Research indicates that dibenzo[b,f]oxepine derivatives exert their effects by binding to tubulin heterodimers. mdpi.com Computational and experimental studies have identified the colchicine (B1669291) binding site, located at the interface between the α and β-tubulin subunits, as the primary target for these molecules. mdpi.comnih.gov Colchicine is a well-known microtubule-destabilizing agent, and compounds that bind to this site typically inhibit tubulin polymerization. mdpi.com

The dibenzo[b,f]oxepine scaffold itself is not planar; calculations have shown that it adopts a distinct basket-like conformation. semanticscholar.org This three-dimensional structure is crucial for its interaction with the binding pocket on tubulin. The binding of these compounds is analogous to that of other colchicine-site binders like combretastatin (B1194345) A-4. mdpi.com

In photoswitchable azo-derivatives synthesized from dibenzo[b,f]oxepines, the binding mode is dependent on the isomeric state of the molecule. nih.gov Modeling studies have shown that for certain derivatives, the E isomers primarily interact with the colchicine site through the azo-switch portion of the molecule, whereas the Z isomers engage the binding site via the dibenzo[b,f]oxepine moiety. nih.gov This differential binding provides a mechanism for the light-induced control of their biological activity.

Table 1: Calculated Binding Free Energy of Azo-Dibenzo[b,f]oxepine Derivatives at the Colchicine Binding Site
CompoundIsomerEstimated Binding Free Energy (kcal/mol)
Control: Colchicine--8.60
Control: Combretastatin A-4 (CA-4)--7.62
1,2-bis(dibenzo[b,f]oxepin-3-yl)diazeneE-6.93
Z-6.85

Data sourced from a 2021 study on photoswitchable azo-dibenzo[b,f]oxepine derivatives. The study compared the binding energies of synthesized compounds to known tubulin inhibitors, colchicine and CA-4. mdpi.com

Inhibition of Tubulin Polymerization

By occupying the colchicine binding site on tubulin heterodimers, 6-Methoxydibenzo[b,f]oxepin-3-amine and its analogs prevent these subunits from assembling into microtubules. nih.govmdpi.com This action directly inhibits the process of polymerization, which is critical for the formation and extension of microtubule filaments. nih.govnih.gov The inhibition of tubulin polymerization is a hallmark of colchicine-domain binders. mdpi.com The effectiveness of these compounds as polymerization inhibitors positions them as a class of interest for applications requiring the arrest of cell proliferation, such as in oncology. nih.govmdpi.com

Molecular Switch Functionality in Photopharmacology

A groundbreaking application for the dibenzo[b,f]oxepine scaffold, including derivatives of this compound, is in the development of photoswitchable drugs for photopharmacology. mdpi.comnih.gov This field aims to create medications whose biological activity can be precisely controlled using light. nih.gov By incorporating a photoresponsive element, such as an azo bond, into the molecular structure, the compound can be converted into a molecular switch. nih.govmdpi.com

Photochromic Properties and Light Regulation of Activity

When the dibenzo[b,f]oxepine scaffold is chemically linked to an azobenzene (B91143) group, the resulting hybrid molecule exhibits photochromic properties. nih.gov These molecules can exist in two distinct geometric isomers: a thermally stable trans (E) form and a metastable cis (Z) form. mdpi.comnih.gov The two isomers possess different three-dimensional shapes and, consequently, different biological activities. The ability to switch between these two states using light allows for external regulation of the compound's interaction with its biological target, such as tubulin. nih.gov This offers the potential for spatiotemporal control over the drug's effect, activating it only at a specific time and location.

Wavelength Dependence of Isomerization

The transition between the E and Z isomers is governed by specific wavelengths of light. nih.gov Typically, the more stable E isomer can be converted to the Z isomer upon irradiation with ultraviolet (UV) or visible light of a particular wavelength. nih.govnih.gov The molecule can then revert to the E isomer either through thermal relaxation or by exposure to a different, often longer, wavelength of light. nih.gov For instance, in some dibenzo[b,f]oxepine-azobenzene hybrids, the E-to-Z isomerization can be triggered by visible light. nih.gov This wavelength-dependent activity is central to their function as photoswitches in biological systems. nih.gov

Table 2: Properties of Photoswitchable Dibenzo[b,f]oxepine Isomers
IsomerTypical StateActivation MethodPredominant Binding Interaction (in some derivatives)
E (trans)Thermally StableIrradiation (e.g., visible light)Azo switch part with tubulin nih.gov
Z (cis)MetastableIrradiation (e.g., UV light) or thermal relaxation from EDibenzo[b,f]oxepine part with tubulin nih.gov

Enzymatic Interactions and Metabolic Pathways (Theoretical/Model Studies)

The metabolism of dibenzo[b,f]oxepine derivatives, including this compound, is a subject of theoretical and model-based investigation. While specific enzymatic studies on this exact molecule are not extensively detailed in the public domain, the metabolic fate can be inferred from studies on the parent oxepine ring and related structures. The primary enzymatic interactions are expected to involve cytochrome P450 (CYP) enzymes, which are crucial for metabolizing a wide range of xenobiotic compounds. wikipedia.org

Theoretical metabolic pathways for dibenzo[b,f]oxepine scaffolds suggest that the molecule can undergo several transformations. The introduction of hydrophilic groups, such as the amine and methoxy (B1213986) groups on this compound, is a strategy that has been shown in related compounds to improve metabolic stability. nih.gov The metabolism is likely to proceed through oxidation reactions mediated by CYP isoenzymes. nih.gov

The central seven-membered oxepin (B1234782) ring is a key feature of the dibenzo[b,f]oxepine structure. A significant metabolic pathway for oxepins involves enzymatic ring-opening. nih.gov Studies on model compounds, such as 4,5-benzoxepin, provide insight into this process. It is proposed that cytochrome P450 enzymes can epoxidize the oxepin ring to form a highly reactive 2,3-epoxyoxepin intermediate. nih.govunh.edu This intermediate is unstable and undergoes rapid ring-opening to yield acyclic dicarbonyl compounds, such as muconaldehyde in the case of benzene (B151609) metabolism. nih.gov

In the context of 4,5-benzoxepin, incubation with CYP isoforms (including 1A2, 2E1, and 3A4) and human liver microsomes resulted in the formation of 1H-2-benzopyran-1-carboxaldehyde as the major product, which is believed to form via the aforementioned 2,3-epoxyoxepin intermediate. nih.gov This suggests that a primary metabolic route for the dibenzo[b,f]oxepine core of this compound could involve a similar CYP-mediated epoxidation of the oxepin ring, followed by rearrangement to different products. The exact nature of the final metabolites would be influenced by the methoxy and amine substituents on the aromatic rings.

Modulation of Cellular Pathways

Derivatives of the dibenzo[b,f]oxepine scaffold have been shown to modulate key cellular signaling pathways, indicating their potential as biologically active agents. These interactions are fundamental to their observed cytotoxic and anti-inflammatory effects in preclinical studies. nih.govmdpi.com

A significant cellular target for compounds structurally related to this compound is the p38 mitogen-activated protein kinase (MAPK). nih.gov The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, particularly in the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6. nih.gov

Studies on a series of dibenzo[b,e]oxepin-11(6H)-ones, which share the core dibenzoxepine structure, have identified them as highly potent and selective inhibitors of p38α MAPK. nih.gov The introduction of specific substituents on the dibenzoxepine ring system was shown to significantly enhance inhibitory potency against the p38α enzyme. For instance, compound 32e from a synthesized series demonstrated exceptional activity, as detailed in the table below. nih.gov This inhibition of p38 MAPK leads to a reduction in the release of inflammatory cytokines from human whole blood. nih.gov The binding mode of these inhibitors has been confirmed through X-ray crystallography, revealing a specific interaction within the hinge region of the kinase. nih.gov

Table 1: p38α MAPK Inhibition by a Dibenzo[b,e]oxepin-11(6H)-one Derivative

Compound Target IC₅₀ (nM) Selectivity Effect
32e (A dibenzo[b,e]oxepin-11-one derivative) p38α MAPK 1.6 >1000-fold Inhibition of TNF-α release

Data sourced from a study on metabolically stable dibenzo[b,e]oxepin-11(6H)-ones. nih.gov

Several derivatives of dibenzo[b,f]oxepine have demonstrated cytotoxic and anti-proliferative properties against various cancer cell lines. mdpi.comnih.gov While the precise mechanism is not always elucidated as direct DNA interaction, the induction of apoptosis (programmed cell death) is a common outcome, which is often triggered by DNA damage. mdpi.com

For example, certain benzo wikipedia.orgunh.eduoxepino[3,2-b] pyridine (B92270) derivatives, which contain a related oxepine ring system, have been reported to exhibit anticancer activity. mdpi.com These compounds were found to suppress human breast cancer (HBC) cell lines and act as robust inducers of apoptosis. mdpi.com The cytotoxic effects of some dibenzo[b,f]oxepine derivatives are linked to their ability to interfere with cellular processes essential for proliferation, leading to cell death. mdpi.comnih.gov The evaluation of various stilbene (B7821643) and methoxydibenzo[b,f]oxepin derivatives has highlighted their potential as anticancer agents. nih.gov

Table 2: List of Compounds Mentioned

Compound Name Core Structure
This compound Dibenzo[b,f]oxepine
4,5-Benzoxepin Benzoxepine
Dibenzo[b,e]oxepin-11(6H)-ones Dibenzo[b,e]oxepine
1H-2-benzopyran-1-carboxaldehyde Benzopyran
Muconaldehyde Acyclic dicarbonyl
Tumor necrosis factor-α (TNF-α) Protein (Cytokine)

Future Research Directions and Advanced Applications

Development of Next-Generation 6-Methoxydibenzo[b,f]oxepin-3-amine Derivatives

The evolution of the this compound structure is geared towards enhancing therapeutic potential and enabling novel mechanisms of action. A primary focus is the development of derivatives that can function as microtubule polymerization inhibitors. nih.govnih.gov Microtubules are critical components of the cellular cytoskeleton involved in vital processes like mitosis, making them a key target in oncology. nih.govnih.gov

Recent research has successfully synthesized novel biphenyl-methoxydibenzo[b,f]oxepines and photoswitchable fluorinated derivatives that incorporate one or three azo bonds. nih.govresearchgate.net The strategic introduction of an azo group (-N=N-) creates a photoswitchable element, allowing the molecule's activity to be controlled by light. researchgate.netmdpi.com Furthermore, fluorinated derivatives are being explored, as the inclusion of fluorine can modulate the electronic properties and metabolic stability of the molecule. nih.govnih.gov These next-generation compounds are designed to interact with the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, a mechanism with significant therapeutic implications. nih.govnih.gov

Table 1: Examples of Next-Generation Dibenzo[b,f]oxepine Derivatives and Their Focus

Derivative Class Key Structural Feature Research Focus Reference(s)
Azo-dibenzo[b,f]oxepines Incorporation of an azo (-N=N-) bond Photoswitchable microtubule inhibitors nih.govmdpi.com
Fluorinated Azo-dibenzo[b,f]oxepines Azo bond and fluorine substitution Photopharmacology, potential imaging probes nih.govnih.gov

Exploration of Novel Synthetic Routes for Complex Architectures

The creation of increasingly complex and functionalized dibenzo[b,f]oxepine derivatives necessitates the development of innovative and efficient synthetic methodologies. Researchers have moved beyond classical methods to explore a variety of advanced strategies that offer greater control and versatility.

Several modern synthetic routes have been established:

Cascade Reactions: A one-pot synthesis using a cascade process that involves nucleophilic aromatic substitution (SNAr) followed by a Knoevenagel condensation has been developed, achieving yields as high as 77%. mdpi.comresearchgate.net

Metal-Catalyzed Reactions: Gold-catalyzed cyclization of (o-alkynyl)phenoxyacrylates and rhodium-catalyzed annulation reactions provide pathways to the oxepine ring under mild conditions. researchgate.net Palladium-catalyzed Sonogashira coupling is another key step used in multi-step syntheses. researchgate.net

Rearrangement Reactions: The Wagner-Meerwein rearrangement, starting from 9-hydroxyalkylxanthene, and Mn(III)-based oxidative 1,2-radical rearrangements are employed to construct the core tricyclic scaffold. mdpi.comnih.gov

Intramolecular Reactions: The intramolecular McMurry reaction, using a TiCl4/Zn catalyst system, can form the central double bond from diaryl ether precursors with yields around 53–55%. mdpi.comnih.gov

Yield Enhancement: In intramolecular aromatic nucleophilic substitution reactions, the use of sodium azide (B81097) has been shown to significantly increase reaction yields by up to 50%, enabling access to new substituted derivatives. mdpi.comresearchgate.net

Table 2: Summary of Modern Synthetic Routes for Dibenzo[b,f]oxepines

Synthetic Method Key Reagents/Conditions Typical Yield Key Feature Reference(s)
Cascade Reaction Nucleophilic Aromatic Substitution (SNAr) & Knoevenagel Condensation 77% Efficient one-pot synthesis mdpi.comresearchgate.net
Intramolecular McMurry Reaction TiCl4/Zn in THF 53-55% Forms the central C=C bond from diaryl ethers mdpi.comnih.gov
Wagner-Meerwein Rearrangement Phosphorus (V) oxide, xylene - Xanthene ring expansion to form oxepine mdpi.comnih.gov
Intramolecular SNAr Sodium azide Yield increased by ~50% Improved access to substituted derivatives mdpi.com

Integration of Computational Methods in Molecular Design Pipelines

Computational chemistry has become an indispensable tool in the rational design of novel this compound derivatives. These in silico methods are often employed before any synthetic work begins, allowing researchers to predict molecular properties and prioritize the most promising candidates, thereby saving significant time and resources. nih.govnih.gov

Density Functional Theory (DFT) calculations, such as those using the B3LYP/6-311++G(2d,p) method, have been crucial in determining the fundamental structure of the dibenzo[b,f]oxepine scaffold. mdpi.comresearchgate.net These calculations revealed that the molecule is not planar but adopts a "basket" conformation in solution. mdpi.comnih.gov

Following structural analysis, molecular docking simulations are performed to predict how these molecules will interact with their biological targets. nih.gov Using software like Auto-Dock Vina, researchers can model the binding of dibenzo[b,f]oxepine derivatives within the colchicine binding site of α and β-tubulin. nih.govnih.gov This modeling helps to understand the potential for hydrophobic interactions, hydrogen bonding, and other stabilizing forces that are critical for biological activity. nih.gov This integrated computational-synthetic approach represents a modern, efficient pipeline for drug discovery. nih.gov

Advancements in Photopharmacological Applications of Dibenzo[b,f]oxepines

Photopharmacology is an emerging field focused on designing drugs whose activity can be controlled by light. nih.govresearchgate.net This approach offers the potential for unprecedented spatiotemporal control over drug action, which could significantly increase efficacy while reducing side effects. mdpi.com Dibenzo[b,f]oxepine derivatives are at the forefront of this research, primarily through the incorporation of an azobenzene (B91143) moiety to create a photoswitchable molecule. nih.govmdpi.com

Studies have shown that azo-dibenzo[b,f]oxepine derivatives can be switched using visible light, for instance at wavelengths of 410 nm or 465 nm. mdpi.com This is a significant advantage, as visible light penetrates tissue more deeply and is less damaging than UV light. mdpi.com The photoisomerization process is monitored using UV-VIS and NMR spectroscopy, which can confirm the changes in the molecule's electronic structure and geometry upon irradiation. nih.govmdpi.com The development of these "smart" drugs, which can be activated precisely at a target site like a tumor, represents a major advancement in targeted therapy. researchgate.netmdpi.com

Targeted Molecular Probes and Imaging Agents

The high potency of many microtubule inhibitors is often accompanied by significant toxicity to healthy, rapidly dividing cells, which limits their clinical use. nih.govmdpi.com This challenge has driven the development of dibenzo[b,f]oxepine derivatives as targeted molecular probes, where their activity is confined to a specific location or cell type.

Photopharmacology is a key enabling technology for this targeting strategy. researchgate.net An inactive E-isomer of an azo-dibenzo[b,f]oxepine can be administered systemically, circulating throughout the body with minimal effect. mdpi.com Upon precise irradiation of the target tissue with a specific wavelength of light, it converts to the highly active Z-isomer, which then exerts its therapeutic effect, such as inhibiting tubulin polymerization. mdpi.com This local activation could dramatically reduce the systemic side effects associated with conventional chemotherapy. mdpi.com

Beyond therapeutics, these compounds hold promise as imaging agents. The incorporation of specific atoms, such as in the fluorinated dibenzo[b,f]oxepine derivatives, opens the possibility of using techniques like 19F NMR for imaging and tracking the distribution of the probe within an organism. nih.gov By acting as targeted inhibitors of tubulin, these molecules serve as powerful chemical probes to study the intricate dynamics of the cytoskeleton in both healthy and diseased cells. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 6-Methoxydibenzo[b,f]oxepin-3-amine, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of methoxy-substituted aromatic precursors followed by cyclization. For example, analogous compounds like 4-azidofurazan-3-amine ( ) are synthesized via nucleophilic substitution or coupling reactions. Optimization strategies include:
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane for impurity removal .
    Yield improvements can be tracked via HPLC or LC-MS.

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Follow protocols for amine-containing compounds:
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact ().
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies (e.g., per H303+H313+H333 safety codes) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Combine multiple techniques for structural confirmation:
  • NMR : ¹H/¹³C NMR to identify methoxy protons (δ ~3.8 ppm) and aromatic backbone.
  • FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Q. What are the primary biological research applications of this compound?

  • Methodological Answer : Potential applications include:
  • Enzyme Inhibition Studies : Use fluorescence polarization assays to assess binding to target enzymes (e.g., kinases).
  • Protein-Ligand Interactions : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Leverage quantum chemical calculations (e.g., DFT) and AI-driven platforms:
  • Reaction Path Search : Use software like Gaussian or ORCA to model transition states and intermediates ().
  • Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts.
  • COMSOL Integration : Simulate mass transfer and kinetic parameters in reactor designs .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) across studies?

  • Methodological Answer : Address discrepancies via:
  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.
  • Dose-Response Curves : Perform 8-point dilution series with triplicate measurements.
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies .

Q. What advanced separation techniques are suitable for purifying this compound from structurally similar byproducts?

  • Methodological Answer : Consider high-precision methods:
  • HPLC : Use C18 columns with acetonitrile/water gradients; optimize retention times.
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) for polymorph control.
  • Membrane Technologies : Nanofiltration membranes to separate based on molecular weight () .

Q. What experimental designs are optimal for studying the compound’s reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways)?

  • Methodological Answer : Employ kinetic and isotopic labeling approaches:
  • Isotopic Tracers : Use ¹⁵N-labeled amines to track substitution sites via NMR.
  • Stopped-Flow Spectroscopy : Monitor real-time intermediate formation.
  • Factorial Design : Vary temperature, pH, and reagent stoichiometry to identify rate-limiting steps () .

Data Management & Validation

Q. How can researchers ensure data integrity when analyzing complex spectral or chromatographic datasets?

  • Methodological Answer : Implement robust validation protocols:
  • Cross-Platform Validation : Compare NMR data across Bruker and Jeol instruments.
  • Open-Source Tools : Use MestReNova for spectral deconvolution; share raw data via repositories like Zenodo.
  • Peer Review : Pre-publish datasets on preprint platforms for community feedback .

Q. What strategies mitigate risks of environmental contamination during large-scale synthesis?

  • Methodological Answer :
    Adopt green chemistry principles:
  • Solvent Recycling : Distill and reuse DCM/THF using rotary evaporators.
  • Catalytic Systems : Replace stoichiometric reagents with recyclable catalysts (e.g., immobilized enzymes).
  • Lifecycle Assessment (LCA) : Model waste streams using software like SimaPro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.